1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-(phenylmethyl)-
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Overview
Description
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-(phenylmethyl)- is a complex organic compound with a unique spirocyclic structure. This compound has garnered interest due to its potential pharmacological properties, particularly in the field of medicinal chemistry .
Preparation Methods
The synthesis of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-(phenylmethyl)- involves multiple steps. One common synthetic route includes the reaction of appropriate amines with spirocyclic ketones under acidic conditions, followed by various functional group modifications . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the spirocyclic positions.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents like dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific functional groups involved but often include various substituted spirocyclic derivatives .
Scientific Research Applications
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-(phenylmethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on neural calcium uptake and protection against brain edema.
Medicine: Investigated for its anticonvulsant properties and potential use in treating neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with neural calcium channels, inhibiting calcium uptake and providing neuroprotective effects. It may also interact with GABA receptors, contributing to its anticonvulsant properties . The molecular targets and pathways involved include calcium channels and GABAergic pathways, which are crucial for maintaining neural stability and preventing seizures .
Comparison with Similar Compounds
Compared to other spirocyclic compounds, 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-(phenylmethyl)- stands out due to its unique combination of functional groups and pharmacological properties. Similar compounds include:
2-Azaspiro(4.4)nonane-1,3-dione derivatives: Known for their anticonvulsant properties.
3-Cyclohexyl-pyrrolidine-2,5-dione derivatives: Studied for their neuroprotective effects.
These compounds share some structural similarities but differ in their specific functional groups and pharmacological profiles, highlighting the uniqueness of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-(phenylmethyl)- .
Properties
CAS No. |
134069-53-7 |
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Molecular Formula |
C23H25FN2O2 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
3-benzyl-8-[2-(4-fluorophenyl)ethyl]-4-methylidene-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C23H25FN2O2/c1-18-23(28-22(27)26(18)17-20-5-3-2-4-6-20)12-15-25(16-13-23)14-11-19-7-9-21(24)10-8-19/h2-10H,1,11-17H2 |
InChI Key |
IVWUSTQDHLGJNY-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2(CCN(CC2)CCC3=CC=C(C=C3)F)OC(=O)N1CC4=CC=CC=C4 |
Origin of Product |
United States |
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